Groenlandicine

Vue d'ensemble

Description

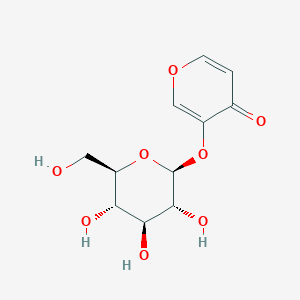

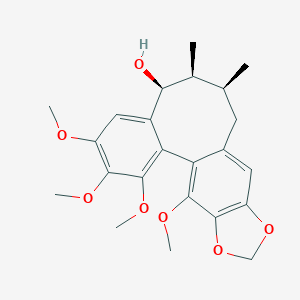

La Groenlandicine est un alcaloïde protoberbérine isolé des rhizomes de Coptis chinensis, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé a suscité un intérêt en raison de ses propriétés thérapeutiques potentielles, notamment ses effets inhibiteurs modérés sur la réductase aldéhydique humaine recombinante et son induction sélective de la coupure de l'ADN médiée par la topoisomérase I .

Applications De Recherche Scientifique

Groenlandicine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study alkaloid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease due to its inhibitory activity on cholinesterases and beta-amyloid formation

Mécanisme D'action

Mode of Action

Groenlandicine exhibits a moderate inhibitory effect on HRAR, with an IC50 value of 154.2 μM . This means it can inhibit the activity of HRAR, potentially impacting the metabolism of glucose. Furthermore, this compound selectively induces DNA cleavage mediated by topoisomerase I . This interaction can lead to DNA damage, which is often exploited in cancer therapies.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. Its inhibitory effect on HRAR could potentially lead to alterations in glucose metabolism at the cellular level . The induction of topoisomerase I-mediated DNA cleavage could result in DNA damage at the molecular level, potentially leading to cell death . This property could be exploited for therapeutic purposes, particularly in cancer treatment.

Action Environment

Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound These factors could include temperature, pH, and the presence of other compounds, which could affect the stability, absorption, distribution, metabolism, and excretion of this compound

Analyse Biochimique

Biochemical Properties

Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) with an IC50 value of 154.2 μM . It selectively induces topoisomerase I-mediated DNA cleavage . This interaction with topoisomerase I suggests that this compound may play a role in DNA replication and cell division .

Cellular Effects

This compound has been shown to have neuroprotective effects against excitotoxic cell death . It is also known to induce DNA cleavage mediated by topoisomerase I, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inducing topoisomerase I-mediated DNA cleavage, this compound can influence gene expression and potentially inhibit or activate certain enzymes .

Metabolic Pathways

Given its interaction with topoisomerase I and aldose reductase, it’s likely that this compound is involved in pathways related to DNA replication and glucose metabolism .

Transport and Distribution

Its ability to bind reversibly to serum albumin suggests that it may be transported in the bloodstream and distributed to various tissues in the body .

Subcellular Localization

Given its interactions with topoisomerase I, it’s likely that this compound localizes to the nucleus where it can interact with this enzyme and influence DNA replication .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Groenlandicine peut être synthétisée par diverses réactions chimiques impliquant les composés précurseurs présents dans Coptis chinensis. La voie de synthèse implique généralement l'extraction des rhizomes suivie de processus de purification pour isoler l'alcaloïde. Les conditions de réaction incluent souvent l'utilisation de solvants organiques tels que le méthanol, l'éthanol et le diméthylsulfoxyde (DMSO) pour faciliter l'extraction et la purification .

Méthodes de Production Industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir des rhizomes de Coptis chinensis. Le processus comprend :

- Récolte et séchage des rhizomes.

- Broyage des rhizomes secs en une poudre fine.

- Utilisation de solvants comme le méthanol ou l'éthanol pour l'extraction.

- Purification de l'extrait par des techniques chromatographiques pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de Réactions : La Groenlandicine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux Produits :

4. Applications de la Recherche Scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la chimie des alcaloïdes et les mécanismes réactionnels.

Biologie : Investigée pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le traitement de la maladie d'Alzheimer en raison de son activité inhibitrice sur les cholinestérases et la formation de bêta-amyloïde

5. Mécanisme d'Action

La this compound exerce ses effets principalement par l'inhibition d'enzymes telles que la réductase aldéhydique et la topoisomérase I. Le composé induit sélectivement la coupure de l'ADN médiée par la topoisomérase I, ce qui peut entraîner la perturbation des processus de réplication et de transcription de l'ADN. Ce mécanisme est particulièrement pertinent dans ses activités anticancéreuses et anti-maladie d'Alzheimer potentielles .

Comparaison Avec Des Composés Similaires

La Groenlandicine est unique parmi les alcaloïdes protoberbérines en raison de ses effets inhibiteurs spécifiques et de ses interactions enzymatiques sélectives. Des composés similaires comprennent :

Berbérine : Un autre alcaloïde protoberbérine possédant des propriétés antimicrobiennes et anti-inflammatoires à large spectre.

Palmatine : Connue pour ses activités anti-inflammatoires et antimicrobiennes.

Coptisine : Exhibe des effets inhibiteurs enzymatiques similaires mais avec une puissance et une sélectivité différentes .

La this compound se distingue par son effet inhibiteur modéré sur la réductase aldéhydique et son induction sélective de la coupure de l'ADN médiée par la topoisomérase I, ce qui en fait un candidat prometteur pour des recherches et un développement thérapeutique supplémentaires .

Propriétés

IUPAC Name |

16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIOBGCIEGZHJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191983 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38691-95-1 | |

| Record name | Groenlandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocheilanthifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)